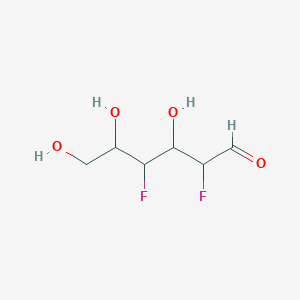![molecular formula C11H13F4N B12073299 {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine is an organic compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant electronegativity and unique chemical properties, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The process often includes the following steps:
Formation of the Fluorinated Benzyl Intermediate: This involves the reaction of a fluorinated benzyl halide with a suitable amine under controlled conditions.
Introduction of the Trifluoromethyl Group: The intermediate is then reacted with trifluoromethyl copper or a similar reagent to introduce the trifluoromethyl group.
Final Amine Formation: The final step involves the reaction of the intermediate with propylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-pressure reactors and advanced purification techniques is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzylamine: Similar structure but lacks the fluorine substitution.
Fluorobenzylamine: Contains a fluorine group but lacks the trifluoromethyl group.
Uniqueness
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties can enhance the compound’s reactivity and binding affinity, making it valuable in various applications .
Properties
Molecular Formula |
C11H13F4N |
|---|---|
Molecular Weight |
235.22 g/mol |
IUPAC Name |
N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C11H13F4N/c1-2-6-16-7-8-4-3-5-9(10(8)12)11(13,14)15/h3-5,16H,2,6-7H2,1H3 |
InChI Key |
PCHRKSUVNMZUCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(C(=CC=C1)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(Acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12073253.png)
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B12073266.png)



![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B12073305.png)

![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)

